(5S)-N-((5-Chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl)methyl)-1-((2R)-2-(4-fluorophenyl)-2-hydroxyacetyl)-4,5-dihydro-1H-pyrazole-5-carboxamide
Overview
Description
AZ12971554 is a potent inhibitor of human thrombin with Ki = 0.3nM and activated partial thromboplastin time (APTT) IC50 = 0.68µM and Ecarin clotting time (ECT) IC50 = 0.16µM in human plasma. AZ12971554 demonstrates good selectivity towards other serine proteases with Trypsin I = 400, Trypsin IV = 100, FVIIa = 12750, FIXa = 4250, FXa = 675, FXIa = 1150, Kallekrein = 4700, t-PA = 775, Plasmin = 3450 and APC >11000 times selectivity. A prodrug of AZ12971554 has been administered orally to man in a limited Phase 1 study resulting in good bioavailability of the active compound.
Scientific Research Applications
Synthesis and Structural Studies
- A study by Şahin et al. (2011) explored the synthesis and structural characterization of similar compounds, providing insights into the molecular geometries and electrostatic potential maps of these compounds, which could be relevant for understanding the structural properties of the target compound (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).
Chemical Identification and Differentiation
- Research by McLaughlin et al. (2016) identified and characterized similar compounds, emphasizing the importance of accurate identification in scientific research, especially for compounds with complex structures like the one (McLaughlin et al., 2016).
Structural Properties and Analysis
- Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and analyzed compounds with structural similarities, providing insights into crystallization and molecular conformation, which could be relevant for the target compound (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
- Rai et al. (2009) focused on the synthesis and antibacterial activity of structurally similar compounds, contributing to the understanding of potential applications of such compounds in microbial research (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Antimicrobial and Antibacterial Properties
- Idrees et al. (2020) synthesized derivatives of similar compounds, analyzing their antibacterial activity, which could hint at potential applications in antimicrobial research for the target compound (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Crystallography and Molecular Structure
- Jasinski, Golen, Samshuddin, Narayana, and Yathirajan (2012) conducted research on pyrazoline derivatives, offering insights into crystal structures that could be relevant to understanding the target compound's structural aspects (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).
Potential Applications in Antipsychotic Medication
- Wise et al. (1987) explored the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which might provide insights into the potential medicinal applications of the target compound (Wise et al., 1987).
properties
Molecular Formula |
C20H17ClFN7O3 |
---|---|
Molecular Weight |
457.85 |
IUPAC Name |
(5S)-N-{[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methyl}-1-[(2R)-2-(4-fluorophenyl)-2-hydroxyacetyl]-4,5-dihydro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H17ClFN7O3/c21-14-3-6-16(28-11-24-26-27-28)13(9-14)10-23-19(31)17-7-8-25-29(17)20(32)18(30)12-1-4-15(22)5-2-12/h1-6,8-9,11,17-18,30H,7,10H2,(H,23,31)/t17-,18+/m0/s1 |
InChI Key |
GMKHQRCPNMGCIX-ZWKOTPCHSA-N |
SMILES |
O=C([C@@H]1CC=NN1C([C@@H](C2=CC=C(F)C=C2)O)=O)NCC3=CC(Cl)=CC=C3N4N=NN=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AZ12971554 ; AZ-12971554; AZ 12971554. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.